N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
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Description
N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, commonly known as DOXO, is a chemical compound that has been extensively studied for its potential use in scientific research. DOXO is a synthetic compound that has shown promise in various research applications due to its unique properties.
Scientific Research Applications
Orexin Receptor Antagonists and Binge Eating
Research on orexin receptors and their antagonists highlights their role in modulating feeding, arousal, stress, and drug abuse. Selective antagonism at orexin-1 receptor (OX1R) mechanisms has been suggested as a potential novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Novel Syntheses of Oxalamides
Advancements in synthetic methods for oxalamides, which are structurally related to the compound , have been developed. A novel one-pot synthetic approach has been described for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the method's simplicity and high yield. This provides a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Celecoxib Derivatives and Their Bioactivities
The synthesis and characterization of celecoxib derivatives have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies reveal the multifaceted potential of modified pharmaceutical compounds in treating various conditions, suggesting a similar scope for research on N1-(3,4-dimethoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide (Küçükgüzel et al., 2013).
Copper-Catalyzed N-Arylation
The copper-catalyzed N-arylation of imidazoles and benzimidazoles, using specific ligands under mild conditions, showcases the potential for innovative synthetic pathways in organic chemistry. This method's efficiency in transforming various substrates underlines the importance of catalysis in the development of new compounds, potentially including this compound (Altman et al., 2007).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-4-7-18(8-5-16)34(29,30)26-12-13-33-21(26)15-25-23(28)22(27)24-11-10-17-6-9-19(31-2)20(14-17)32-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBUSZGIHCSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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